molecular formula C17H14F2N4O3 B13368736 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13368736
M. Wt: 360.31 g/mol
InChI Key: APSUXYFSYBYVRH-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features difluoromethoxy and methoxy substituents on the phenyl rings, contributing to its unique chemical properties.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the difluoromethoxy and methoxy groups via substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The difluoromethoxy and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

When compared to other triazole derivatives, 1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide stands out due to its unique substituents. Similar compounds include:

  • 1-[4-(methoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
  • 1-[4-(fluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide

These compounds share the triazole ring structure but differ in the nature and position of their substituents, which can significantly impact their chemical and biological properties.

Properties

Molecular Formula

C17H14F2N4O3

Molecular Weight

360.31 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H14F2N4O3/c1-25-14-4-2-3-11(9-14)21-16(24)15-20-10-23(22-15)12-5-7-13(8-6-12)26-17(18)19/h2-10,17H,1H3,(H,21,24)

InChI Key

APSUXYFSYBYVRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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